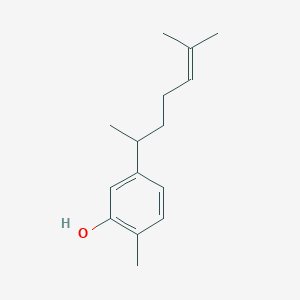

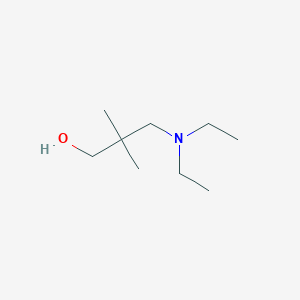

3-(Diethylamino)-2,2-dimethylpropan-1-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves reactions with dimethylamine. For instance, Dimethylaminopropylamine (DMAPA) is produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve coupling with primary amines to yield amide bonds. For example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide usually handled as the hydrochloride. It is typically employed in the 4.0-6.0 pH range. It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .Aplicaciones Científicas De Investigación

Thermo- and pH-Responsive Polymers

This compound is utilized in the synthesis of thermo- and pH-responsive polymers . These polymers have the ability to change their physical properties in response to temperature and pH changes . They are particularly useful in drug delivery systems where the release of the drug can be controlled by external stimuli.

Stimuli-Responsive Materials

In the field of stimuli-responsive materials, the compound serves as a comonomer to impart pH-sensitivity to hydrogels based on acrylic monomers . This application is significant in creating smart materials that can adapt their behavior in response to environmental changes.

Molecular Switches

The compound is part of a molecular structure that exhibits reversible photochromic behavior . This behavior is crucial for developing molecular switches that can toggle between different states under specific conditions, such as light exposure .

Cancer Cell Imaging

Derivatives of this compound are used in living cancer cell imaging . These derivatives can selectively bind to cancer cells and emit light upon excitation, which helps in tracking the movement of molecules and monitoring cellular activity .

Optoelectronic Devices

The compound’s derivatives find applications in optoelectronic devices due to their photophysical properties. They can be used in the development of devices that convert electrical signals into photon signals and vice versa .

Dye-Sensitized Solar Cells

In the realm of renewable energy, derivatives of this compound are used in dye-sensitized solar cells . These cells mimic photosynthesis and are an efficient way to convert sunlight into electrical energy .

Nonlinear Optical Properties

The compound is also involved in materials with nonlinear optical properties . These materials are essential for various applications, including telecommunications and information processing .

Chemical Sensors

Lastly, the compound is used in the creation of chemical sensors . These sensors can detect specific chemical substances and are vital in environmental monitoring, medical diagnostics, and industrial process control .

Mecanismo De Acción

Target of Action

It is structurally related to other compounds such as 3-(diethylamino)propylamine and Dimethocaine , which are known to interact with various biological targets

Mode of Action

Based on its structural similarity to 3-(diethylamino)propylamine, it may act as a base in chemical reactions . It has been reported that 3-(Diethylamino)propylamine can effectively replace piperidine in removing Fmoc groups during solid-phase peptide synthesis . This suggests that 3-(Diethylamino)-2,2-dimethylpropan-1-ol might also interact with its targets in a similar manner.

Biochemical Pathways

For instance, 3-(Diethylamino)propylamine has been used in the preparation of biocompatible polyampholyte-coated magnetite nanoparticles and hyaluronic acid grafted nanoparticles for drug delivery

Pharmacokinetics

It is known that similar compounds, such as dimethocaine, are mainly metabolized by n-acetylation

Action Environment

For instance, the efficacy of 3-(Diethylamino)propylamine in removing Fmoc groups during solid-phase peptide synthesis can be influenced by the choice of solvent

Propiedades

IUPAC Name |

3-(diethylamino)-2,2-dimethylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO/c1-5-10(6-2)7-9(3,4)8-11/h11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWSYKCRNIREGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304405 | |

| Record name | 3-(Diethylamino)-2,2-dimethylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Diethylamino)-2,2-dimethylpropan-1-ol | |

CAS RN |

39067-45-3 | |

| Record name | 39067-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Diethylamino)-2,2-dimethylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39067-45-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

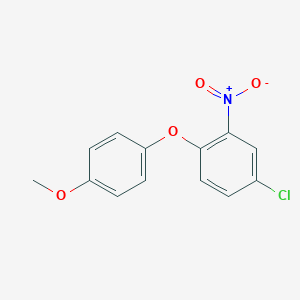

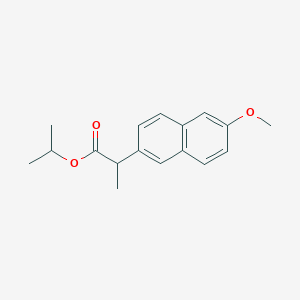

Q1: How is 3-(diethylamino)-2,2-dimethylpropan-1-ol used in the synthesis of nitracaine?

A2: Nitracaine is synthesized through a transesterification reaction between methyl 4-nitrobenzoate and 3-(diethylamino)-2,2-dimethylpropan-1-ol []. This reaction forms an ester linkage, resulting in the formation of nitracaine []. This synthetic route highlights the importance of 3-(diethylamino)-2,2-dimethylpropan-1-ol as a building block for this specific NPS.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.